2-(5-Amino-2-oxopiperidin-1-yl)-N-isopropylpropanamide
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Overview
Description
2-(5-Amino-2-oxopiperidin-1-yl)-N-isopropylpropanamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidinone ring and an isopropyl group attached to a propanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-2-oxopiperidin-1-yl)-N-isopropylpropanamide typically involves the reaction of 5-amino-2-oxopiperidine with isopropylamine and propanoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified using large-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-2-oxopiperidin-1-yl)-N-isopropylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(5-Amino-2-oxopiperidin-1-yl)-N-isopropylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(5-Amino-2-oxopiperidin-1-yl)-N-isopropylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-(5-Amino-2-oxopiperidin-1-yl)-N-isopropylpropanamide can be compared with similar compounds such as:
2-(5-Amino-2-oxopiperidin-1-yl)-N-ethylpropanamide: Similar structure but with an ethyl group instead of an isopropyl group.
2-(5-Amino-2-oxopiperidin-1-yl)-N-methylpropanamide: Similar structure but with a methyl group instead of an isopropyl group.
2-(5-Amino-2-oxopiperidin-1-yl)-N-propylpropanamide: Similar structure but with a propyl group instead of an isopropyl group.
Properties
Molecular Formula |
C11H21N3O2 |
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Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-(5-amino-2-oxopiperidin-1-yl)-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C11H21N3O2/c1-7(2)13-11(16)8(3)14-6-9(12)4-5-10(14)15/h7-9H,4-6,12H2,1-3H3,(H,13,16) |
InChI Key |
OTWLFRFOBKCQGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C(C)N1CC(CCC1=O)N |
Origin of Product |
United States |
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